molecular formula C22H21N3O5S B490087 N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide CAS No. 637303-92-5

N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

Cat. No.: B490087
CAS No.: 637303-92-5
M. Wt: 439.5g/mol
InChI Key: FRFAJYWCDRKVKG-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy, methylbenzoyl, carbamothioylamino, and furan-2-carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

    Formation of the methoxy-3-methylbenzoyl intermediate: This step involves the reaction of methoxybenzene with methylbenzoyl chloride under anhydrous conditions.

    Carbamothioylation: The intermediate is then reacted with thiourea to introduce the carbamothioyl group.

    Coupling with furan-2-carboxamide: The final step involves coupling the carbamothioylated intermediate with furan-2-carboxamide under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
  • 2-methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

N-[2-methoxy-4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.

Properties

CAS No.

637303-92-5

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5g/mol

IUPAC Name

N-[2-methoxy-4-[(2-methoxy-3-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O5S/c1-13-6-4-7-15(19(13)29-3)20(26)25-22(31)23-14-9-10-16(18(12-14)28-2)24-21(27)17-8-5-11-30-17/h4-12H,1-3H3,(H,24,27)(H2,23,25,26,31)

InChI Key

FRFAJYWCDRKVKG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)OC

Origin of Product

United States

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